molecular formula C8H9BrN2S B15227936 6-Bromo-N-(thietan-3-yl)pyridin-3-amine

6-Bromo-N-(thietan-3-yl)pyridin-3-amine

Cat. No.: B15227936
M. Wt: 245.14 g/mol
InChI Key: PIAWBEFZVIWSIW-UHFFFAOYSA-N
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Description

6-Bromo-N-(thietan-3-yl)pyridin-3-amine is a heterocyclic organic compound that features a bromine atom, a thietan-3-yl group, and a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalytic systems can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(thietan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-N-(thietan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-(thietan-3-yl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of the thietan-3-yl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

6-bromo-N-(thietan-3-yl)pyridin-3-amine

InChI

InChI=1S/C8H9BrN2S/c9-8-2-1-6(3-10-8)11-7-4-12-5-7/h1-3,7,11H,4-5H2

InChI Key

PIAWBEFZVIWSIW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=CN=C(C=C2)Br

Origin of Product

United States

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